4-Chloro-2-methoxyphenol
Overview
Description
4-Chloro-2-methoxyphenol, also known as 4-chloroguaiacol, is a chemical compound with the molecular formula C7H7ClO2. It is a phenol derivative characterized by the presence of a chlorine atom and a methoxy group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
4-Chloro-2-methoxyphenol, also known as 4-Chloroguaiacol, is a phenol derivative . The primary target of this compound is the respiratory system . .
Mode of Action
It is known to exhibit antimicrobial activity, showing inhibition againstS. aureus and E. coli This suggests that it may interact with bacterial cells, possibly disrupting their cell wall or inhibiting essential enzymes, leading to their death
Biochemical Pathways
It’s known that chlorophenols can be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . This degradation process involves several enzymes and biochemical reactions, suggesting that this compound may interact with these pathways.
Result of Action
Its antimicrobial activity suggests that it may lead to the death of bacterial cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in an anaerobic environment, the presence of chlorine-based compounds like this compound can decrease the availability of oxygen, potentially affecting respiration . Additionally, factors such as pH, temperature, and the presence of other chemicals can also impact its stability and activity.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methoxyphenol is known for its antimicrobial properties . It has been found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 110 μg/mL
Cellular Effects
It is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation .
Molecular Mechanism
It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites could potentially interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 241 °C and a melting point of 16-17 °C . It is slightly soluble in water .
Metabolic Pathways
It is known that the compound can be metabolized via the ortho-cleavage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxyphenol can be synthesized through several methods. One common method involves the chlorination of guaiacol (2-methoxyphenol) in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the para position relative to the hydroxyl group .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methoxyphenol.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium amide or sodium methoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 2-Methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-4-methoxyphenol
- 4-Chloro-2-methylphenol
- 4-Chloro-2-ethylphenol
Comparison: 4-Chloro-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloro-4-methoxyphenol, it has a different position of the chlorine and methoxy groups, affecting its reactivity and antimicrobial activity. Similarly, 4-chloro-2-methylphenol and 4-chloro-2-ethylphenol have different alkyl substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
4-chloro-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQMMMRFNURSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074974 | |
Record name | Phenol, 4-chloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-30-6 | |
Record name | Phenol, 4-chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-chloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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